N-cyclopentyl-5-methyl-1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide N-cyclopentyl-5-methyl-1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251707-99-9
VCID: VC11965149
InChI: InChI=1S/C20H24N6O2/c1-3-6-17-24-20(28-25-17)14-9-10-18(21-11-14)26-13(2)16(12-22-26)19(27)23-15-7-4-5-8-15/h9-12,15H,3-8H2,1-2H3,(H,23,27)
SMILES: CCCC1=NOC(=N1)C2=CN=C(C=C2)N3C(=C(C=N3)C(=O)NC4CCCC4)C
Molecular Formula: C20H24N6O2
Molecular Weight: 380.4 g/mol

N-cyclopentyl-5-methyl-1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide

CAS No.: 1251707-99-9

Cat. No.: VC11965149

Molecular Formula: C20H24N6O2

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopentyl-5-methyl-1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide - 1251707-99-9

Specification

CAS No. 1251707-99-9
Molecular Formula C20H24N6O2
Molecular Weight 380.4 g/mol
IUPAC Name N-cyclopentyl-5-methyl-1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide
Standard InChI InChI=1S/C20H24N6O2/c1-3-6-17-24-20(28-25-17)14-9-10-18(21-11-14)26-13(2)16(12-22-26)19(27)23-15-7-4-5-8-15/h9-12,15H,3-8H2,1-2H3,(H,23,27)
Standard InChI Key DNRPGTNTBFKRQN-UHFFFAOYSA-N
SMILES CCCC1=NOC(=N1)C2=CN=C(C=C2)N3C(=C(C=N3)C(=O)NC4CCCC4)C
Canonical SMILES CCCC1=NOC(=N1)C2=CN=C(C=C2)N3C(=C(C=N3)C(=O)NC4CCCC4)C

Introduction

Synthesis Pathway

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Formation of the Oxadiazole Ring: This step typically involves cyclization reactions using amidoximes and carboxylic acid derivatives.

  • Functionalization of Pyridine: The oxadiazole moiety is introduced onto the pyridine ring through nucleophilic substitution or coupling reactions.

  • Construction of the Pyrazole Core: Pyrazoles are synthesized via condensation of hydrazines with β-diketones or similar precursors.

  • Final Coupling: The cyclopentyl group is incorporated into the carboxamide functionality through amide bond formation.

Potential Therapeutic Uses

Based on its structural features, this compound may exhibit activity in the following areas:

  • Neurological Disorders: Similar compounds have been investigated for treating tauopathies such as Alzheimer's disease due to their ability to modulate tau protein aggregation .

  • Anti-inflammatory Properties: The oxadiazole ring is known for its potential as an anti-inflammatory pharmacophore .

Molecular Docking Insights

Preliminary in silico studies (if available) could reveal high binding affinity to specific biological targets, such as enzymes or receptors involved in neurodegeneration or inflammation.

Research Findings and Data

Comparative Analysis with Related Compounds:

CompoundActivityReference
N-cyclopentyl derivativesAnti-inflammatory potential
Oxadiazole-containing pyridinesAntifungal/antibacterial properties
Pyrazole-carboxamidesTau aggregation inhibitors

Optimization

Further structure optimization can improve pharmacokinetic properties such as solubility and metabolic stability.

Experimental Validation

In vitro and in vivo studies are essential to confirm predicted biological activities and assess toxicity profiles.

Applications in Drug Design

The compound's modular structure makes it a promising candidate for combinatorial chemistry approaches aimed at developing targeted therapies.

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